REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[C:9]#[N:10].[Cl-:11].[NH4+:12]>CO>[ClH:11].[CH3:3][N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[C:9]([NH2:12])=[NH:10] |f:0.1,3.4,6.7|
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1)C#N
|
Name
|
|
Quantity
|
588 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The bottle is then sealed
|
Type
|
STIRRING
|
Details
|
stirred at 80° C. for 8 h
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
ADDITION
|
Details
|
The residue is treated with 1% methyl alcohol in diethyl ether
|
Type
|
FILTRATION
|
Details
|
the precipitates are collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN1C(=NC=C1)C(=N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |